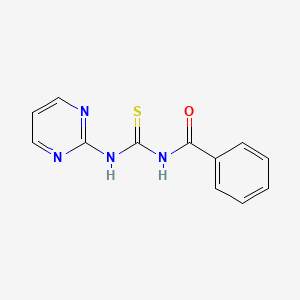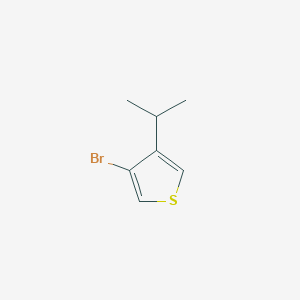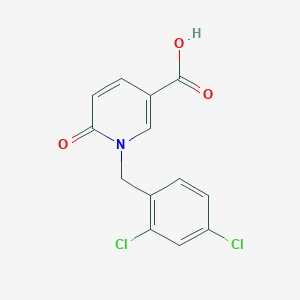
1-Benzoyl-3-(pyrimidin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(pyrimidin-2-yl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, and a pyrimidin-2-yl group attached to the other nitrogen atom
Mecanismo De Acción
Target of Action
1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a synthetic compound that has been studied for its herbicidal activity . The primary targets of this compound are broad leaf plants such as Amaranthus retroflexus L . It also has some selectivity on monocotyledon plants .
Mode of Action
Many acyl thiourea compounds, which include this compound, have been widely studied for their insecticidal, antibacterial, and pesticidal activities . They are known to interact with their targets, causing changes that inhibit growth or cause death .
Biochemical Pathways
It is known that many pyrimidine derivatives have shown significant anticancer activities against targeted receptor proteins . This suggests that this compound may also interact with certain proteins or enzymes, affecting their function and the biochemical pathways they are involved in.
Result of Action
The primary result of the action of this compound is its herbicidal activity. It has been reported to have excellent inhibitory activities against broad leaf plants . The compound’s action results in the inhibition of growth, leading to the death of the targeted plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminopyrimidine. The reaction typically involves the following steps:
- Preparation of benzoyl isothiocyanate: Benzoyl chloride is reacted with potassium thiocyanate in acetonitrile under reflux conditions to form benzoyl isothiocyanate.
- Reaction with 2-aminopyrimidine: The benzoyl isothiocyanate is then reacted with 2-aminopyrimidine in acetonitrile at ambient temperature, followed by refluxing the mixture for several hours. The product is then isolated by filtration and recrystallization from a suitable solvent mixture, such as ethanol and chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Benzoyl-3-(pyrimidin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl and pyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable catalyst or under basic/acidic conditions.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzoyl or pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive thiourea derivatives.
Comparación Con Compuestos Similares
1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(pyridin-2-yl)thiourea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-Benzoyl-3-(4,6-dimethyl-pyrimidin-2-yl)thiourea: Contains additional methyl groups on the pyrimidine ring.
Uniqueness: The presence of the pyrimidin-2-yl group in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to other thiourea derivatives.
Propiedades
IUPAC Name |
N-(pyrimidin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFILNIAQIJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2935779.png)

![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2935788.png)



![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935793.png)


![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)

